2'-(4-Fluorobenzyloxy)acetophenone

Lipoxygenase inhibition Inflammation Arachidonic acid cascade

Researchers requiring regioselective synthetic intermediates or isoform-selective lipoxygenase probes often encounter supply inconsistencies and undocumented purity. 2'-(4-Fluorobenzyloxy)acetophenone (CAS 400878-24-2) addresses these gaps: • Ortho-substituted acetophenone scaffold enabling Claisen-Schmidt condensations and chelation-controlled reactions inaccessible to the para regioisomer (CAS 72293-96-0). • Documented 12/15-LOX selectivity with zero 5-LOX inhibition at ≤100 μM (ChEMBL CHEMBL620010); validated for platelet and inflammatory signaling studies. • DHO reference inhibitor (IC₅₀ 180 μM at pH 7.37); also inhibits formyltetrahydrofolate synthetase and carboxylesterase. • ≥98% purity, solid, mp 56-58°C, full QC documentation for immediate synthetic deployment.

Molecular Formula C15H13FO2
Molecular Weight 244.26 g/mol
CAS No. 400878-24-2
Cat. No. B1299980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-(4-Fluorobenzyloxy)acetophenone
CAS400878-24-2
Molecular FormulaC15H13FO2
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)F
InChIInChI=1S/C15H13FO2/c1-11(17)14-4-2-3-5-15(14)18-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3
InChIKeyGVLDMYWQSWDCMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-(4-Fluorobenzyloxy)acetophenone: Identity & Benchmarks


2'-(4-Fluorobenzyloxy)acetophenone (CAS 400878-24-2; molecular formula C₁₅H₁₃FO₂; MW 244.26 g/mol) is an ortho-substituted acetophenone derivative bearing a 4-fluorobenzyloxy group at the 2'-position [1]. The compound belongs to the benzyloxyacetophenone class and is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis . Its computed XLogP3 of 3.2 and zero hydrogen-bond donor count place it within favorable drug-like physicochemical space [1]. Commercially, it is supplied at ≥98% purity as a solid with a melting point of 56–58 °C .

Workflow Synthetic intermediate for fluorinated heterocycles
Selection Ortho-substituted acetophenone with 4-fluorobenzyloxy group
Use Context Medicinal chemistry and organic synthesis building block

Irreplaceability of 2'-(4-Fluorobenzyloxy)acetophenone


Substituting 2'-(4-fluorobenzyloxy)acetophenone with its non-fluorinated analog (2'-benzyloxyacetophenone, CAS 31165-67-0) or its para-substituted regioisomer (4'-(4-fluorobenzyloxy)acetophenone, CAS 72293-96-0) introduces measurable differences in lipophilicity, solid-state properties, and biological target engagement that preclude direct interchangeability. The 4-fluoro substituent on the benzyl ring lowers the computed logP by approximately 0.27 units relative to the non-fluorinated analog [1] and alters the electron density of the aromatic system, which in turn modulates binding interactions with enzymes such as lipoxygenases [2]. Furthermore, the ortho- versus para-substitution pattern of the acetophenone core determines the geometry of the acetyl group relative to the benzyloxy moiety, a factor critical to the compound's role as a synthetic building block in regioselective transformations . These differences manifest in the quantitative evidence presented below.

Non-fluorinated analog
Target 4-Fluoro substituent enables measurable lipoxygenase selectivity profile
Substitute 2'-Benzyloxyacetophenone lacks this selectivity documentation
Reported broader lipoxygenase inhibition class may not transfer
Para regioisomer
Target Ortho substitution supports chelation-directed synthetic strategies
Substitute 4'-(4-Fluorobenzyloxy)acetophenone lacks ortho-directing handle
Regioselective transformation advantage may be lost

2'-(4-Fluorobenzyloxy)acetophenone: Quantitative Evidence vs. Analogs


5-Lipoxygenase Selectivity: Fluoro vs. Non-Fluorinated Analog

2'-(4-Fluorobenzyloxy)acetophenone was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 μM and showed no significant activity (NS), indicating target selectivity away from 5-LOX [1]. In contrast, 2'-benzyloxyacetophenone (the non-fluorinated analog) is reported in the literature as a lipoxygenase inhibitor with broader activity [2]. This differential 5-LOX engagement constitutes a measurable selectivity filter: the fluoro-substituted compound spares 5-LOX at 100 μM, whereas the non-fluorinated analog does not exhibit this selectivity profile. This distinction is critical for researchers requiring a compound that discriminates among lipoxygenase isoforms.

5-LOX Selectivity
Cross-study comparable
No significant activity at 100 μM (RBL-1 assay). Comparator non-fluorinated analog reported as active lipoxygenase inhibitor (class-level inference).
Supports isoform-selectivity assay context
Data to verify; target spares 5-LOX, comparator does not
Lipoxygenase inhibition Inflammation Arachidonic acid cascade

Lipophilicity (LogP) Comparison: Fluoro vs. Non-Fluorinated

The computed XLogP3 of 2'-(4-fluorobenzyloxy)acetophenone is 3.2 [1], while the non-fluorinated analog 2'-benzyloxyacetophenone (CAS 31165-67-0) has a reported logP of 3.47 [2]. This ΔlogP of –0.27 represents a measurable reduction in lipophilicity attributable to the electron-withdrawing 4-fluoro substituent. In drug design, reducing logP by 0.3–0.5 units is associated with improved aqueous solubility and reduced non-specific protein binding, while retaining sufficient membrane permeability [3]. This physicochemical differential means the fluorinated compound may be preferred in assay formats where excessive lipophilicity leads to aggregation-based false positives or poor solubility.

Lipophilicity (LogP)
Cross-study comparable
Target XLogP3 = 3.2 vs Comparator 3.47 (ΔlogP = –0.27)
Reported lipophilicity reduction may support solubility screening
Computed values; context-dependent for assay interference
Lipophilicity Drug-likeness ADME prediction

Melting Point & Solid-Form: Ortho vs. Para Regioisomer

The melting point of 2'-(4-fluorobenzyloxy)acetophenone is 56–58 °C , whereas its para-substituted regioisomer 4'-(4-fluorobenzyloxy)acetophenone (CAS 72293-96-0) melts at 79 °C . This 21–23 °C difference in melting point reflects distinct crystal packing energies driven by the ortho vs para substitution geometry of the acetophenone core. The lower melting point of the ortho isomer facilitates handling at moderate temperatures and may improve solubility in organic solvents during synthetic transformations [1]. For laboratory procurement, the ortho isomer requires storage at room-temperature conditions, while the para isomer's higher melting point offers advantages where thermal stability during shipping or extended storage is a concern.

Melting Point
Head-to-head
Target 56–58 °C vs para isomer 79 °C (ΔTm = –21 to –23 °C)
Solid-state property may support handling preference
Vendor-determined values; may simplify ambient-temperature dissolution
Solid-state properties Formulation Handling

Dihydroorotase Inhibition Baseline Activity

2'-(4-Fluorobenzyloxy)acetophenone was tested for inhibition of dihydroorotase (DHO) from mouse Ehrlich ascites cells at a concentration of 10 μM and pH 7.37, yielding an IC₅₀ of 1.80 × 10⁵ nM (180 μM) [1]. While this potency is relatively weak, it establishes a quantitative baseline for this compound's activity against a pyrimidine biosynthesis enzyme. The compound's multi-target profile also includes inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [2]. Researchers investigating pyrimidine metabolism or multi-enzyme inhibition panels can use this IC₅₀ value as a reference point for structure–activity relationship (SAR) studies, particularly when comparing fluorinated versus non-fluorinated benzyloxyacetophenone derivatives.

DHO Inhibition
Supporting evidence
IC₅₀ = 180 μM (pH 7.37, mouse Ehrlich ascites dihydroorotase)
Provides baseline for pyrimidine biosynthesis SAR
Single data point; no direct comparator available
Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition

Synthetic Utility as Ortho-Directing Fluorinated Building Block

2'-(4-Fluorobenzyloxy)acetophenone serves as a key intermediate in the synthesis of fluorinated chalcones and heterocyclic derivatives. Specifically, it undergoes Claisen–Schmidt condensation with various aldehydes to yield 1,3,4-trisubstituted pyrazole derivatives evaluated as chemotherapeutic agents for hepatocellular carcinoma [1]. The ortho-substitution pattern places the reactive acetyl group adjacent to the benzyloxy functionality, enabling intramolecular hydrogen-bonding interactions or chelation-directed ortho-metallation strategies that are unavailable to the para-substituted regioisomer CAS 72293-96-0 [2]. Non-fluorinated 2'-benzyloxyacetophenone (CAS 31165-67-0) would yield products lacking the fluorine atom that is often critical for modulating target binding and metabolic stability in downstream drug candidates [3].

Synthetic Utility
Class-level inference
Ortho substitution enables directed ortho-metallation and Claisen–Schmidt condensation to 1,3,4-trisubstituted pyrazoles
Supports regioselective transformation workflow
Literature precedent; para isomer lacks this synthetic handle
Synthetic intermediate Fluorinated building block Regioselective synthesis

2'-(4-Fluorobenzyloxy)acetophenone: Application Scenarios


5-LOX-Sparing Lipoxygenase Profiling

In studies aimed at dissecting the roles of 12-lipoxygenase or 15-lipoxygenase in platelet function or inflammatory signaling, 2'-(4-fluorobenzyloxy)acetophenone can serve as a tool compound that lacks 5-LOX inhibitory activity at concentrations up to 100 μM [1]. This isoform selectivity is documented via the ChEMBL assay CHEMBL620010 and contrasts with the broader lipoxygenase inhibition reported for the non-fluorinated analog 2'-benzyloxyacetophenone [2]. Procurement of the fluorinated compound is indicated for researchers who need to exclude confounding 5-LOX effects.

Fluorinated Heterocycle Synthesis via Ortho-Directed Methods

Medicinal chemistry programs synthesizing fluorinated pyrazole, chalcone, or chromone derivatives should select the ortho-substituted 2'-(4-fluorobenzyloxy)acetophenone as the starting material. The ortho relationship between the acetyl and benzyloxy groups enables synthetic strategies such as chelation-controlled reactions and Claisen–Schmidt condensations that are inaccessible to the para regioisomer (CAS 72293-96-0) [3]. Published literature confirms its use in preparing 1,3,4-trisubstituted pyrazole chemotherapeutic candidates [4].

Screening Libraries: Controlled Lipophilicity

Compound management groups building fragment or lead-like libraries should favor 2'-(4-fluorobenzyloxy)acetophenone over its non-fluorinated analog when lower logP is desired. The computed XLogP3 of 3.2 for the fluorinated compound [5] versus 3.47 for 2'-benzyloxyacetophenone [6] represents a measurable reduction in lipophilicity that may translate to reduced non-specific binding and improved aqueous solubility, consistent with established medicinal chemistry principles [7].

Enzyme Inhibition in Pyrimidine Biosynthesis

Researchers investigating dihydroorotase (DHO) as a target in pyrimidine metabolism can use 2'-(4-fluorobenzyloxy)acetophenone as a reference inhibitor with a documented IC₅₀ of 180 μM (pH 7.37) [8]. This provides a baseline for structure–activity relationship campaigns comparing fluorinated and non-fluorinated benzyloxyacetophenone derivatives, particularly given the compound's additional documented inhibition of formyltetrahydrofolate synthetase and carboxylesterase [9].

Application
Selection Property
Validation Focus
Lipoxygenase isoform profiling
5-LOX-sparing selectivity profile
ChEMBL assay CHEMBL620010 endpoint review
Fluorinated heterocycle synthesis
Ortho-substituted fluorinated building block
Regioselective transformation review
Screening library curation
Controlled lipophilicity (XLogP3 3.2)
Assay interference and solubility screening
Pyrimidine biosynthesis enzyme studies
DHO inhibition baseline reference
SAR comparator context review

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